Sulfadiméthoxine

Vue d'ensemble

Description

La sulfadiméthoxine est un médicament antimicrobien sulfonamide à action prolongée principalement utilisé en médecine vétérinaire. Elle est efficace contre un large éventail d'infections, notamment les infections respiratoires, urinaires, entériques et des tissus mous . La this compound agit en inhibant la synthèse de l'acide folique par les bactéries, ce qui est essentiel à la croissance et à la réplication bactériennes .

Applications De Recherche Scientifique

Sulfadimethoxine has a wide range of scientific research applications:

Biology: Studied for its effects on bacterial growth and resistance mechanisms.

Mécanisme D'action

Target of Action

Sulfadimethoxine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria and some protozoa .

Mode of Action

Sulfadimethoxine inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor of dihydropteroate synthase . Being structurally similar to para-aminobenzoic acid (PABA), it binds to the enzyme’s active site, preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA . This affects the biochemical pathways of cytokinins and abscisic acid, which are precursors in the synthesis of purines .

Pharmacokinetics

It is known that sulfadimethoxine has a bioavailability of 55-60% . The elimination half-life is 13.1 hours in dogs .

Result of Action

The result of Sulfadimethoxine’s action is the inhibition of bacterial growth rather than killing them . It has a microbiostatic effect, and it is most effective in the beginning stages of an infection when the pathogen is rapidly dividing . Since it is microbiostatic, Sulfadimethoxine still requires the host to mount an immune response to kill the pathogen .

Action Environment

Environmental factors can influence the action of Sulfadimethoxine. For instance, in a study investigating the biodegradation of Sulfadimethoxine by microalgae, it was found that with increasing salinity of the cultivation media, the removal rate of Sulfadimethoxine by microalgae increased . This suggests that environmental conditions can impact the efficacy and stability of Sulfadimethoxine.

Analyse Biochimique

Biochemical Properties

Sulfadimethoxine plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the formation of dihydrofolic acid . This inhibition prevents the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleotides and amino acids . Sulfadimethoxine interacts with various enzymes and proteins involved in the folic acid synthesis pathway, leading to the disruption of bacterial metabolic processes .

Cellular Effects

Sulfadimethoxine affects various types of cells and cellular processes by inhibiting bacterial growth and replication . It influences cell function by disrupting the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis . This disruption leads to the inhibition of cell signaling pathways, gene expression, and cellular metabolism in bacteria . Sulfadimethoxine’s impact on bacterial cells results in the suppression of bacterial infections and the promotion of animal health .

Molecular Mechanism

The molecular mechanism of action of sulfadimethoxine involves its competitive inhibition of the enzyme dihydropteroate synthase . By binding to the active site of this enzyme, sulfadimethoxine prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of tetrahydrofolic acid . This inhibition disrupts the production of nucleotides and amino acids, leading to the suppression of bacterial DNA replication and cell division . Sulfadimethoxine’s binding interactions with dihydropteroate synthase and its subsequent enzyme inhibition are key factors in its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfadimethoxine have been observed to change over time due to its stability and degradation properties . Sulfadimethoxine is known for its long half-life, which allows it to maintain its antibacterial activity for extended periods . Over time, sulfadimethoxine may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that sulfadimethoxine can have sustained effects on cellular function, including the inhibition of bacterial growth and replication .

Dosage Effects in Animal Models

The effects of sulfadimethoxine vary with different dosages in animal models . At therapeutic doses, sulfadimethoxine effectively inhibits bacterial growth and promotes animal health . At high doses, sulfadimethoxine can cause toxic or adverse effects, including allergic reactions and increased bacterial resistance . Threshold effects have been observed, where the effectiveness of sulfadimethoxine decreases beyond a certain dosage, leading to potential toxicity . Careful dosage management is essential to ensure the safe and effective use of sulfadimethoxine in animal models .

Metabolic Pathways

Sulfadimethoxine is involved in metabolic pathways related to folic acid synthesis . It interacts with enzymes such as dihydropteroate synthase, inhibiting the formation of dihydrofolic acid and subsequently tetrahydrofolic acid . This inhibition affects the metabolic flux and levels of metabolites involved in nucleotide and amino acid synthesis . Sulfadimethoxine’s impact on these metabolic pathways is crucial for its antibacterial activity and the suppression of bacterial infections .

Transport and Distribution

Sulfadimethoxine is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within bacterial cells . Sulfadimethoxine’s distribution within tissues is influenced by its chemical properties, allowing it to accumulate in specific areas where bacterial infections are present . This targeted distribution enhances its effectiveness in treating bacterial infections .

Subcellular Localization

The subcellular localization of sulfadimethoxine is primarily within the cytoplasm of bacterial cells . It targets the enzyme dihydropteroate synthase, which is located in the cytoplasm, to exert its inhibitory effects on folic acid synthesis . Sulfadimethoxine’s activity and function are influenced by its localization within the bacterial cell, allowing it to effectively disrupt bacterial metabolic processes and inhibit growth .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sulfadiméthoxine peut être synthétisée par une réaction impliquant le 4-aminobenzènesulfonamide et la 2,6-diméthoxypyrimidine. La réaction se produit généralement dans un solvant alcoolique avec de l'hydroxyde de sodium comme catalyseur . Le processus implique la formation d'une liaison sulfonamide entre les deux réactifs.

Méthodes de production industrielle

En milieu industriel, la this compound est produite en faisant réagir la this compound avec de l'hydroxyde de sodium dans un solvant alcoolique. Cette méthode garantit un rendement et une pureté élevés, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La sulfadiméthoxine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe amino.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Oxydation : Dérivés de sulfone.

Réduction : Dérivés aminés.

Substitution : Divers composés sulfonamides substitués.

Applications de la recherche scientifique

La this compound présente un large éventail d'applications de recherche scientifique :

Biologie : Étudiée pour ses effets sur la croissance bactérienne et les mécanismes de résistance.

Mécanisme d'action

La this compound inhibe la synthèse de l'acide folique par les bactéries en agissant comme un inhibiteur compétitif de l'acide para-aminobenzoïque (PABA). Elle se lie à l'enzyme dihydroptéroate synthase, empêchant la conversion du PABA en dihydroptéroate, un précurseur de l'acide folique . Cette inhibition perturbe la production d'acides nucléiques, qui sont essentiels à la division et à la croissance des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sulfaméthoxazole

- Sulfadiazine

- Sulfaméthazine

Comparaison

La sulfadiméthoxine est unique parmi les sulfonamides en raison de son effet à action prolongée et de sa grande efficacité contre un large éventail d'infections bactériennes . Contrairement au sulfaméthoxazole et à la sulfadiazine, qui sont couramment utilisés en médecine humaine, la this compound est principalement utilisée en médecine vétérinaire . Sa demi-vie prolongée et sa capacité à maintenir des niveaux thérapeutiques pendant des périodes plus longues la rendent particulièrement efficace pour traiter les infections chroniques .

Propriétés

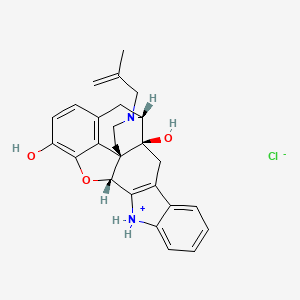

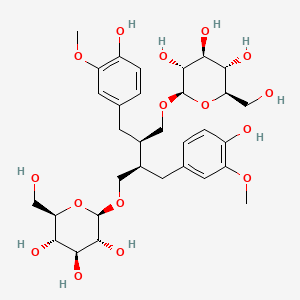

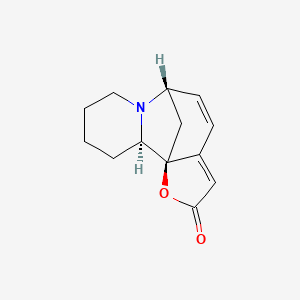

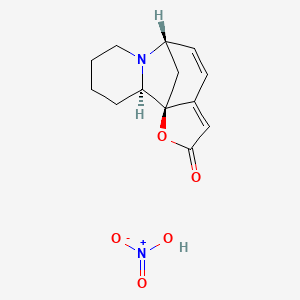

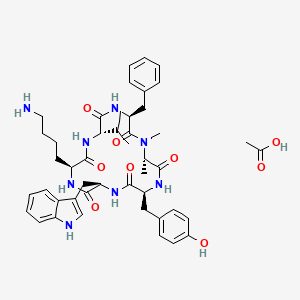

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023607 | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122-11-2 | |

| Record name | Sulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadimethoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadimethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulfadimethoxine?

A1: Sulfadimethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), sulfadimethoxine prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]

Q2: What is the molecular formula and weight of sulfadimethoxine?

A3: The molecular formula of sulfadimethoxine is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]

Q3: Is there spectroscopic data available for sulfadimethoxine?

A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of sulfadimethoxine in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []

Q4: How stable is sulfadimethoxine under different storage conditions?

A5: While specific data on sulfadimethoxine stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []

Q5: How is sulfadimethoxine absorbed and distributed in the body?

A6: Sulfadimethoxine is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]

Q6: How is sulfadimethoxine metabolized and excreted?

A7: Sulfadimethoxine undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylsulfadimethoxine. [, , ]

Q7: Does sulfadimethoxine bind to plasma proteins?

A8: Yes, sulfadimethoxine exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]

Q8: Does the presence of other drugs affect sulfadimethoxine pharmacokinetics?

A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace sulfadimethoxine from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]

Q9: Against which bacteria is sulfadimethoxine effective?

A10: Sulfadimethoxine exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]

Q10: Has sulfadimethoxine been tested in animal models of infection?

A11: Yes, several studies have demonstrated the efficacy of sulfadimethoxine in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to sulfadimethoxine?

A12: Resistance to sulfadimethoxine can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove sulfadimethoxine from the cell. []

Q12: What are the potential toxicological effects of sulfadimethoxine?

A14: While generally considered safe, sulfadimethoxine can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]

Q13: What analytical techniques are commonly used to quantify sulfadimethoxine?

A16: HPLC with UV detection is the most frequently employed technique for quantifying sulfadimethoxine in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []

Q14: What are the limitations of current analytical methods for sulfadimethoxine detection?

A17: Some analytical methods might lack the sensitivity required to detect trace levels of sulfadimethoxine in complex matrices like environmental samples. [] Additionally, accurate identification of sulfadimethoxine requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []

Q15: What are the potential environmental impacts of sulfadimethoxine use?

A18: Sulfadimethoxine's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]

Q16: Are there any strategies to mitigate the environmental risks associated with sulfadimethoxine?

A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of sulfadimethoxine into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)